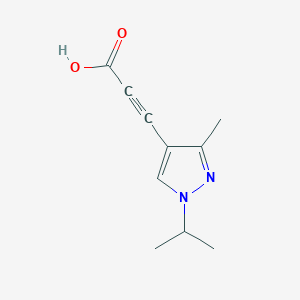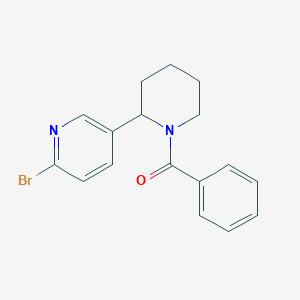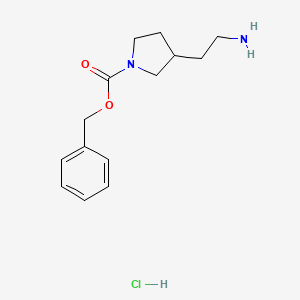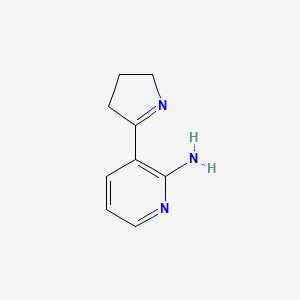
2-(2-Bromo-5,6-difluorobenzofuran-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-5,6-difluorobenzofuran-3-yl)acetic acid is a chemical compound belonging to the benzofuran family. . This compound, characterized by the presence of bromine and fluorine atoms on the benzofuran ring, exhibits unique chemical properties that make it a subject of interest in scientific research.
Méthodes De Préparation
The synthesis of 2-(2-Bromo-5,6-difluorobenzofuran-3-yl)acetic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
2-(2-Bromo-5,6-difluorobenzofuran-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or alkanes.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds in the synthesis of this compound.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
2-(2-Bromo-5,6-difluorobenzofuran-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: Benzofuran derivatives, including this compound, are studied for their potential as therapeutic agents due to their biological activities such as anti-tumor, antibacterial, and antiviral properties.
Material Science: The unique chemical properties of this compound make it useful in the development of advanced materials with specific electronic and optical properties.
Agriculture: Some benzofuran derivatives are used as agrochemicals for their pesticidal and herbicidal activities.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-5,6-difluorobenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2-Bromo-5,6-difluorobenzofuran-3-yl)acetic acid include other benzofuran derivatives such as:
2-Bromo-5-fluorophenylacetic acid: This compound shares a similar structure but lacks the additional fluorine atom on the benzofuran ring.
Benzofuran-2-carboxylic acid: A simpler benzofuran derivative without the bromine and fluorine substituents.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H5BrF2O3 |
|---|---|
Poids moléculaire |
291.04 g/mol |
Nom IUPAC |
2-(2-bromo-5,6-difluoro-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C10H5BrF2O3/c11-10-5(2-9(14)15)4-1-6(12)7(13)3-8(4)16-10/h1,3H,2H2,(H,14,15) |
Clé InChI |
SCRZHIHQALAKCB-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1F)F)OC(=C2CC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide](/img/structure/B11800084.png)




![2-(4-(Methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11800113.png)








